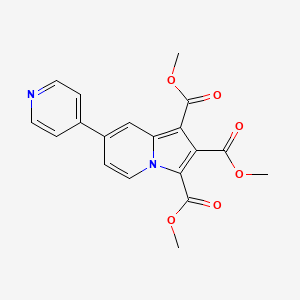
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatic compounds known for their unique structural and electronic properties. This compound, in particular, features a pyridine ring fused to an indolizine core, with three carboxylate groups and three methyl groups attached, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate can be achieved through various methodologies. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies has been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound, which lacks the additional functional groups present in Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate.
Pyrrolo[1,2-a]pyridine: Another indolizine isomer with different substitution patterns.
Camptothecin: A cytotoxic quinoline alkaloid with a similar indolizine core structure.
Uniqueness
This compound is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of three carboxylate groups and three methyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
922174-58-1 |
|---|---|
Fórmula molecular |
C19H16N2O6 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
trimethyl 7-pyridin-4-ylindolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H16N2O6/c1-25-17(22)14-13-10-12(11-4-7-20-8-5-11)6-9-21(13)16(19(24)27-3)15(14)18(23)26-2/h4-10H,1-3H3 |
Clave InChI |
WPNBYYHSHVYDJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















